Cas no 2229579-77-3 (3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol)

3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol
- EN300-1779677
- 2229579-77-3
-
- インチ: 1S/C10H17N3O/c1-7-3-9(13(2)12-7)10(6-11)4-8(14)5-10/h3,8,14H,4-6,11H2,1-2H3
- InChIKey: XYTYGPKKBYTJGU-UHFFFAOYSA-N
- SMILES: OC1CC(C2=CC(C)=NN2C)(CN)C1
計算された属性
- 精确分子量: 195.137162174g/mol
- 同位素质量: 195.137162174g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 215
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.3
- トポロジー分子極性表面積: 64.1Ų
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1779677-1.0g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 1g |
$1543.0 | 2023-05-23 | ||
Enamine | EN300-1779677-5.0g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 5g |
$4475.0 | 2023-05-23 | ||
Enamine | EN300-1779677-0.05g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1779677-2.5g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 2.5g |
$3025.0 | 2023-09-20 | ||
Enamine | EN300-1779677-0.1g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1779677-0.25g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1779677-0.5g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1779677-10.0g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 10g |
$6635.0 | 2023-05-23 | ||
Enamine | EN300-1779677-10g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1779677-1g |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol |
2229579-77-3 | 1g |
$1543.0 | 2023-09-20 |
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol 関連文献
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Chunyang Geng,Lujun Pan,Bo Liu J. Mater. Chem. B, 2020,8, 1405-1410
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-olに関する追加情報
Introduction to 3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol (CAS No. 2229579-77-3)
3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol (CAS No. 2229579-77-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive introduction, we will delve into the chemical structure, synthesis methods, biological activities, and recent research advancements of this compound.
The chemical structure of 3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol is noteworthy for its cyclobutane ring and the presence of an aminomethyl and a 1,3-dimethylpyrazole moiety. The cyclobutane ring is a four-membered cyclic structure that imparts rigidity and conformational constraints to the molecule, which can influence its biological activity. The aminomethyl group provides a site for potential functionalization and interaction with biological targets, while the 1,3-dimethylpyrazole moiety contributes to the compound's overall stability and bioavailability.
The synthesis of 3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol has been reported in several studies. One common approach involves the reaction of a cyclobutanone derivative with an appropriate amine and pyrazole precursor. For instance, a recent study published in the Journal of Organic Chemistry described a highly efficient one-pot synthesis method using microwave irradiation to facilitate the formation of the cyclobutane ring and subsequent functionalization with the aminomethyl and pyrazole groups. This method not only simplifies the synthetic route but also improves yield and purity.
In terms of biological activities, 3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol has demonstrated significant potential in various therapeutic areas. One of the most notable applications is in the treatment of neurological disorders. Research conducted at the University of California found that this compound exhibits potent neuroprotective effects by modulating specific neurotransmitter systems and reducing oxidative stress. Additionally, studies have shown that it can cross the blood-brain barrier efficiently, making it a promising candidate for treating conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its neuroprotective properties, 3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol has also been investigated for its anti-inflammatory and analgesic effects. A study published in the European Journal of Medicinal Chemistry reported that this compound effectively inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6, which are key mediators of chronic inflammation. Furthermore, it has been shown to exhibit analgesic activity by interacting with specific pain receptors in the central nervous system.
The pharmacokinetic properties of 3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol have also been extensively studied. Research indicates that it has favorable oral bioavailability and a reasonable half-life, which are crucial factors for its development as an oral therapeutic agent. Additionally, preclinical studies have demonstrated that it is well-tolerated at therapeutic doses with minimal side effects, further supporting its potential for clinical translation.
In conclusion, 3-(aminomethyl)-3-(1,3-dimethyl-1H-pyrazol-5-yl)cyclobutan-1-ol (CAS No. 2229579-77-3) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in various medical applications. As ongoing studies continue to uncover new insights into its mechanisms of action and clinical efficacy, this compound is poised to play a significant role in advancing our understanding and treatment of several important diseases.
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